BenchChemオンラインストアへようこそ!

ETHYL 2-(2-PHENOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Physicochemical profiling Drug-likeness Membrane permeability

Ethyl 2-(2-phenoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS 477504-76-0, PubChem CID is a synthetic heterocyclic compound belonging to the cyclohepta[b]thiophene class, featuring a seven-membered cycloheptane ring fused to a thiophene core, functionalized at the 2-position with a 2-phenoxybenzamido group and at the 3-position with an ethyl carboxylate ester. The compound is a member of the Oprea chemical library (Oprea1_042369) and is catalogued by multiple research chemical suppliers as a building block for medicinal chemistry exploration.

Molecular Formula C25H25NO4S
Molecular Weight 435.54
CAS No. 477504-76-0
Cat. No. B2710706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(2-PHENOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
CAS477504-76-0
Molecular FormulaC25H25NO4S
Molecular Weight435.54
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
InChIInChI=1S/C25H25NO4S/c1-2-29-25(28)22-19-14-7-4-8-16-21(19)31-24(22)26-23(27)18-13-9-10-15-20(18)30-17-11-5-3-6-12-17/h3,5-6,9-13,15H,2,4,7-8,14,16H2,1H3,(H,26,27)
InChIKeyKSQFCHUKEWKOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-Phenoxybenzamido)-4H,5H,6H,7H,8H-Cyclohepta[b]Thiophene-3-Carboxylate (CAS 477504-76-0): Scaffold Identity and Procurement-Relevant Baseline


Ethyl 2-(2-phenoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS 477504-76-0, PubChem CID 3352009) is a synthetic heterocyclic compound belonging to the cyclohepta[b]thiophene class, featuring a seven-membered cycloheptane ring fused to a thiophene core, functionalized at the 2-position with a 2-phenoxybenzamido group and at the 3-position with an ethyl carboxylate ester [1]. The compound is a member of the Oprea chemical library (Oprea1_042369) and is catalogued by multiple research chemical suppliers as a building block for medicinal chemistry exploration [2]. With a molecular formula of C₂₅H₂₅NO₄S, a molecular weight of 435.54 g/mol, a computed XLogP3-AA of 6.8, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 92.9 Ų, it occupies a physicochemical space consistent with lead-like small molecules capable of passive membrane permeation [1]. The cyclohepta[b]thiophene scaffold has emerged as a privileged structure in antiproliferative, antimycobacterial, and antiviral drug discovery programs [3].

Why Generic Substitution Fails for Ethyl 2-(2-Phenoxybenzamido)-4H,5H,6H,7H,8H-Cyclohepta[b]Thiophene-3-Carboxylate: Structural Determinants of Differential Activity


Within the cyclohepta[b]thiophene-3-carboxylate class, the identity and position of the benzamido substituent at the 2-position is the dominant determinant of biological target engagement, potency, and selectivity. The 2-phenoxy substitution pattern on the benzamide ring of CAS 477504-76-0—rather than the more common 4-phenoxy or non-phenoxy variants—introduces a distinct spatial orientation of the terminal phenyl ring that modulates π-π stacking with aromatic residues in biological targets [1]. In the antimycobacterial cyclohepta/cycloocta[b]thiophene series, the 4-phenoxybenzamido analog 12f achieved an MIC of 3.70 μM against M. tuberculosis, outperforming the clinical standard ethambutol (MIC 7.64 μM) by 2.1-fold, whereas non-phenoxy congeners in the same series showed substantially weaker activity, demonstrating that the phenoxybenzamide pharmacophore is non-redundant [2]. In the antiproliferative series, compound 17—lacking a phenoxy group altogether and instead bearing a 2-iodobenzamido substituent—achieved submicromolar GI₅₀ values (0.362–2.27 μM), while structurally distinct benzamide analogs in the same study exhibited >10-fold weaker potency, confirming that the benzamido substituent identity is the primary driver of differential potency [3]. The ethyl ester at the 3-position of the target compound further differentiates it from carboxamide analogs by modulating lipophilicity (cLogP 6.8 versus ~3.5 for the corresponding carboxamide) and hydrogen-bonding capacity, with predictable consequences for membrane permeability, metabolic stability, and off-target promiscuity [1]. These structure-activity relationships render simple scaffold-level substitution scientifically indefensible for procurement decisions.

Quantitative Differentiation Evidence for Ethyl 2-(2-Phenoxybenzamido)-4H,5H,6H,7H,8H-Cyclohepta[b]Thiophene-3-Carboxylate: Head-to-Head and Class-Level Comparator Analysis


Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) Advantage Over Carboxamide Congeners

The target compound (CAS 477504-76-0) carries an ethyl ester at the 3-position of the cyclohepta[b]thiophene scaffold, yielding a computed XLogP3-AA of 6.8, compared with significantly lower values for carboxamide-substituted cyclohepta[b]thiophene analogs [1]. For example, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (NSC727447, CAS 40106-12-5) bears a primary carboxamide at the same position and has a computed cLogP of approximately 3.0 [2]. This ~3.8 log unit difference in lipophilicity translates to a theoretical ~6,300-fold increase in octanol-water partition coefficient, which predicts substantially enhanced passive membrane permeability and blood-brain barrier penetration potential for the target compound relative to carboxamide counterparts [1]. While increased lipophilicity may also elevate non-specific protein binding and metabolic clearance risk, the ester functionality offers a hydrolytically labile prodrug handle that is absent in carboxamide analogs, providing a chemically addressable metabolic soft spot for further optimization.

Physicochemical profiling Drug-likeness Membrane permeability

In-Class Antiproliferative Potency Inference: Benchmarking Against the Most Potent Cyclohepta[b]Thiophene Lead Compound 17

Although no direct experimental antiproliferative data exist for CAS 477504-76-0, class-level inference from the most thoroughly characterized cyclohepta[b]thiophene derivative—compound 17—provides an evidence-based potency benchmark for the scaffold [1]. Compound 17, a 2-iodobenzamido-substituted cyclohepta[b]thiophene, demonstrated broad-spectrum antiproliferative activity with submicromolar GI₅₀ values against a panel of human cancer cell lines: OVACAR-4 (GI₅₀ = 2.01 μM), OVACAR-5 (GI₅₀ = 2.27 μM), CAKI-1 (GI₅₀ = 0.69 μM), and T47D (GI₅₀ = 0.362 μM), and was directly compared against nocodazole, which showed GI₅₀ values of 22.28, 20.75, 1.11, and 81.283 μM respectively [1]. Compound 17 outperformed nocodazole by 1.6-fold to 224-fold across these lines. The target compound incorporates a 2-phenoxybenzamido pharmacophore in place of compound 17's 2-iodobenzamido group. SAR from the antiplasmodial 2-phenoxybenzamide series demonstrates that electron-donating substituents on the terminal phenoxy ring can enhance activity by up to 3-fold relative to unsubstituted analogs [2], suggesting that the 2-phenoxy motif is a validated contributor to target engagement. However, the absence of direct head-to-head comparison between a 2-phenoxybenzamido cyclohepta[b]thiophene and compound 17 means that the quantitative potency translation from compound 17 to the target compound remains unvalidated and should be treated as a directional estimate only.

Antiproliferative activity Cancer cell lines NCI-60 panel

Tubulin Polymerization Inhibition: Class-Level Mechanism Differentiation via G2/M Cell Cycle Arrest

The cyclohepta[b]thiophene scaffold has been mechanistically linked to tubulin polymerization inhibition. In the 2020 study by Abdel-Rahman et al., compound 17 induced dose-dependent G2/M cell cycle accumulation in A549 lung cancer cells, accompanied by early apoptosis induction and activation of caspases 3, 8, and 9, with in vitro tubulin polymerization inhibition confirmed as the upstream mechanism [1]. This mechanism is shared with the clinically validated microtubule-targeting agent nocodazole, but compound 17 achieved superior antiproliferative potency (IC₅₀ for tubulin polymerization not explicitly reported; GI₅₀ values up to 224-fold better than nocodazole in cell-based assays) [1]. The target compound (CAS 477504-76-0) carries a 2-phenoxybenzamido group whose phenoxy oxygen is predicted, based on computational docking of analogous cyclohepta[b]thiophene compounds, to form critical hydrogen bonds with backbone amides in the colchicine binding site of β-tubulin . In contrast, 2-amino-substituted cyclohepta[b]thiophenes such as NSC727447 lack the extended benzamido pharmacophore and instead target the HIV-1 reverse transcriptase-associated RNase H allosteric site (IC₅₀ = 2.0 μM), demonstrating that the benzamido substitution redirects the scaffold's target profile from antiviral to anticancer applications [2].

Tubulin polymerization Cell cycle arrest Apoptosis induction

2-Phenoxy vs. 4-Phenoxy Substitution: Positional Isomer Differentiation and Antimycobacterial Activity Inference

The target compound (CAS 477504-76-0) features a 2-phenoxy substitution on the benzamide ring, in contrast to the 4-phenoxy isomer that has been experimentally characterized in antimycobacterial assays [1]. The 4-phenoxy analog, 2-(4-phenoxybenzamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (compound 12f), demonstrated an MIC of 3.70 μM against M. tuberculosis H37Rv, surpassing ethambutol (MIC 7.64 μM; 2.1-fold superiority), ciprofloxacin (MIC 9.41 μM; 2.5-fold), and the lead compound SID 92097880 (MIC 9.15 μM; 2.5-fold) [1]. In the presence of the efflux pump inhibitor verapamil, 12f's MIC improved to 1.23 μM, indicating that efflux is a partial resistance mechanism [1]. Importantly, 12f showed no cytotoxicity toward RAW 264.7 macrophages at 50 μM, yielding a selectivity index >13.5 [1]. The target compound differs from 12f in three key respects: (i) 2-phenoxy rather than 4-phenoxy substitution; (ii) ethyl ester rather than carboxamide at position 3; and (iii) cyclohepta rather than cycloocta ring size. In the 2-phenoxybenzamide antiplasmodial SAR, the phenoxy oxygen position critically influences target binding: 2-phenoxy-substituted leads achieved PfNF54 IC₅₀ = 0.269 μM with a selectivity index of 460 (L-6 cells IC₅₀ = 124.0 μM), while 3- and 4-phenoxy positional isomers showed divergent activity profiles [2]. These data establish that phenoxy positional isomerism is a non-trivial determinant of biological potency and selectivity, and that the 2-phenoxy substitution pattern of the target compound represents a structurally distinct and pharmacologically underexplored configuration relative to the better-characterized 4-phenoxy isomer.

Antimycobacterial Phenoxybenzamide SAR Positional isomerism

Antiviral Target Engagement: RNase H Inhibition Profile of the Cyclohepta[b]Thiophene Scaffold and Structural Determinants of Selectivity

The unadorned 2-amino cyclohepta[b]thiophene-3-carboxamide scaffold (NSC727447) is a validated allosteric inhibitor of HIV-1 and HIV-2 reverse transcriptase-associated ribonuclease H (RNase H), with IC₅₀ values of 2.0 μM (HIV-1 RT RNase H), 2.5 μM (HIV-2 RT RNase H), and notably weak activity against E. coli RNase H (IC₅₀ = 100 μM) and human RNase H (IC₅₀ = 10.6 μM), yielding a selectivity window of 5.3-fold over the human enzyme [1]. Structural optimization of this scaffold led to compound 33, 2-(3,4-dihydroxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, which achieved nanomolar IC₅₀ against RNase H and bound to an allosteric site distinct from the catalytic center [2]. The target compound (CAS 477504-76-0) replaces the 2-amino group with a 2-phenoxybenzamido substituent—a modification that, by analogy to compound 33's benzamido substitution and compound 17's tubulin-targeting profile, is predicted to alter the scaffold's target preference from RNase H to tubulin [3]. This target class switch is quantitatively stark: compound 17 (benzamido-substituted) shows GI₅₀ values 1.6–224-fold superior to nocodazole in cancer cell lines [3], while NSC727447 (2-amino-substituted) shows 5.3-fold selectivity for HIV-1 RNase H over human RNase H [1]. Users evaluating the target compound for antiviral applications should note that the 2-phenoxybenzamido substitution likely abrogates RNase H inhibitory activity in favor of tubulin or alternative targets.

HIV-1 RNase H Allosteric inhibition Antiviral drug discovery

Procurement-Driven Application Scenarios for Ethyl 2-(2-Phenoxybenzamido)-4H,5H,6H,7H,8H-Cyclohepta[b]Thiophene-3-Carboxylate (CAS 477504-76-0)


Anticancer SAR Probe: Mapping 2-Phenoxybenzamido Pharmacophore Contributions in Cyclohepta[b]Thiophene Tubulin Inhibitor Optimization

Based on the class-level antiproliferative evidence and tubulin polymerization mechanism established for compound 17 (GI₅₀ = 0.362–2.27 μM across ovarian, renal, and breast cancer lines) [1], the target compound provides a structurally differentiated SAR probe for exploring the contribution of the 2-phenoxybenzamido motif to tubulin binding affinity, selectivity, and physicochemical properties within the cyclohepta[b]thiophene series. Its ethyl ester (cLogP 6.8) and 2-phenoxy configuration create a distinct pharmacological space from the reported 2-iodobenzamido lead compound 17, enabling head-to-head comparisons of metabolic stability, solubility, and target engagement that are essential for lead optimization programs.

Antimycobacterial Lead Exploration: 2-Phenoxy vs. 4-Phenoxy Positional Isomer SAR

The demonstrated antimycobacterial activity of the 4-phenoxybenzamido analog 12f (MTB MIC = 3.70 μM, 2.1-fold superior to ethambutol) [2] establishes the phenoxybenzamide pharmacophore as a validated antitubercular motif. The target compound, bearing the underexplored 2-phenoxy substitution pattern, represents a rational next-generation probe for evaluating whether altering the phenoxy position from 4- to 2- can further improve potency against drug-sensitive and drug-resistant M. tuberculosis strains, reduce efflux pump susceptibility (12f MIC improved to 1.23 μM with verapamil), or enhance selectivity over mammalian cells (12f showed no cytotoxicity at 50 μM).

Physicochemical Property-Driven Library Design: Ester vs. Carboxamide Bioisostere Evaluation

The target compound's ethyl ester at position 3 of the cyclohepta[b]thiophene scaffold distinguishes it from the carboxamide-bearing analogs that dominate the published literature (e.g., NSC727447, compound 17, compound 33) [1] [3]. With a computed cLogP of 6.8—approximately 3.8 log units higher than carboxamide congeners—this compound enables systematic evaluation of the ester bioisostere on membrane permeability, oral bioavailability, CNS penetration, and plasma esterase-mediated prodrug activation. Procurement of the ester variant alongside its carboxamide counterpart allows medicinal chemistry teams to experimentally validate computational predictions of ADME properties and to prioritize the optimal 3-position substituent for in vivo candidate selection.

Target Deconvolution Screening: Differentiating Tubulin-Dependent from RNase H-Dependent Antiproliferative Mechanisms

The target compound occupies a unique structural niche between the 2-amino scaffold (NSC727447, HIV-1 RNase H IC₅₀ = 2.0 μM, 5.3-fold selectivity over human RNase H) [3] and the 2-iodobenzamido scaffold (compound 17, tubulin polymerization inhibitor with in vivo antitumor activity in CT26 model) [1]. Its acquisition as part of a focused cyclohepta[b]thiophene library enables chemical biology experiments designed to deconvolute whether the antiproliferative activity observed for benzamido-substituted analogs arises from tubulin polymerization inhibition, RNase H inhibition, or engagement of a third, as-yet-unidentified target. The 2-phenoxybenzamido group provides a structurally distinct phenotype for affinity-based proteomics or cellular thermal shift assay (CETSA) target identification campaigns.

Quote Request

Request a Quote for ETHYL 2-(2-PHENOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.